1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethane-1,2-dione
Overview
Description
1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethane-1,2-dione is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pentamethylphenyl group and a phenylethane-1,2-dione moiety, making it an interesting subject for studies in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethane-1,2-dione typically involves the use of 1-bromo-2,3,4,5,6-pentamethylbenzene as a starting material . This compound undergoes a series of reactions, including alkylation and oxidation, to form the desired product. Common reagents used in these reactions include strong bases and oxidizing agents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone moiety into diols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Diols and alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethane-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s diketone moiety allows it to participate in redox reactions, potentially affecting cellular processes and signaling pathways. Its aromatic rings enable interactions with proteins and nucleic acids, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
1-Mesitylethan-1-one: Similar in structure but with different substituents on the aromatic ring.
2,4,6-Triisopropylphenyl ethan-1-one: Another related compound with distinct steric and electronic properties.
Uniqueness
1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethane-1,2-dione stands out due to its pentamethylphenyl group, which imparts unique steric and electronic characteristics. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2,3,4,5,6-pentamethylphenyl)-2-phenylethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-11-12(2)14(4)17(15(5)13(11)3)19(21)18(20)16-9-7-6-8-10-16/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLOKRNNORZWGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)C(=O)C2=CC=CC=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540604 | |
Record name | 1-(Pentamethylphenyl)-2-phenylethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100461-35-6 | |
Record name | 1-(Pentamethylphenyl)-2-phenylethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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